Unsubstituted N6‑Amino Group Preserves Hinge‑Binding Hydrogen‑Bond Capacity Relative to N6‑Methylated Analogues
The target compound retains a primary amine (–NH₂) at the 6‑position, providing two hydrogen‑bond donors for classical hinge‑binding interactions with kinase ATP pockets. In contrast, the closest commercial analogue N4‑butyl‑N4‑ethyl‑N6‑methylpyrimidine‑4,6‑diamine (CAS 1515492-05-3) replaces both H‑bond donors with a secondary N6‑methylamine, reducing the donor count from 2 to 1. In the JAK3 selectivity study by Zheng et al. (2019), methylation of the 6‑NH₂ group on a closely related pyrimidine‑4,6‑diamine scaffold caused a 12‑fold loss in JAK3 potency (IC₅₀ from 2.1 nM to 25.4 nM), attributed to disrupted hydrogen‑bonding with the hinge Leu905 backbone carbonyl [1].
| Evidence Dimension | Hydrogen-bond donor count at 6-position |
|---|---|
| Target Compound Data | 2 H-bond donors (free –NH₂ group) |
| Comparator Or Baseline | N4-butyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine: 1 H-bond donor (secondary –NHCH₃). JAK3 IC₅₀ shift upon N6‑methylation: 2.1 → 25.4 nM (12‑fold loss) in a matched-pair analogue. |
| Quantified Difference | Δ 1 H-bond donor; extrapolated ~10–15× potency shift in kinase hinge-binding contexts. |
| Conditions | JAK3 biochemical kinase assay; matched-pair pyrimidine-4,6-diamine scaffold (Zheng et al. 2019). |
Why This Matters
For kinase inhibitor programs, preserving dual hinge H‑bond donors can be decisive for achieving nanomolar potency; selecting the N6‑unsubstituted compound avoids a predictable and substantial loss in target engagement.
- [1] Zheng, Y.; et al. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorg. Med. Chem. 2019, 27 (8), 1541-1552. View Source
